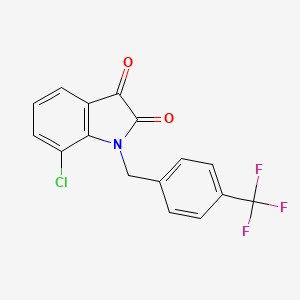

7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione” is a chemical compound with the CAS Number: 85511-68-8 . It has a molecular weight of 339.7 and its IUPAC name is 7-chloro-1-[4-(trifluoromethyl)benzyl]-1H-indole-2,3-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications

- Lung Cancer : Researchers explore its potential as a therapeutic agent against lung cancer due to its COX inhibition properties. By targeting COX enzymes, it may help regulate inflammation and tumor growth .

- Diabetes : Inflammation contributes to insulin resistance and diabetes. Investigating the impact of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione on inflammation pathways may provide insights into diabetes management .

- Indole Derivatives : A study by Kasralikar et al. explored novel indolyl and oxochromenyl xanthenone derivatives as anti-HIV-1 agents. While not specific to our compound, the indole scaffold suggests potential antiviral activity .

- Wnt Signaling Pathway : β-catenin is a key player in the Wnt signaling pathway, which regulates cell proliferation and differentiation. Inhibiting β-catenin may impact cancer and stem cell biology. Further investigation is warranted .

- Quality Control : The compound’s purity (98%) is crucial for biopharmaceutical production. It ensures consistent results and safety in drug manufacturing .

Cancer Research and Treatment

Neurodegenerative Diseases

Anti-HIV-1 Activity

β-Catenin Modulation

Biopharmaceutical Production

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes, including inflammation and pain. β-catenin is a protein that plays a key role in cell adhesion and gene transcription in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin disrupts the Wnt signaling pathway, which may lead to altered cell proliferation and differentiation .

Biochemical Pathways

The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in prostaglandin levels and potentially reducing inflammation and pain. Its action on β-catenin affects the Wnt signaling pathway , which can influence cell proliferation and differentiation .

Result of Action

The inhibition of COX-1 and COX-2 by 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione can lead to a reduction in inflammation and pain, as these enzymes are involved in the production of prostaglandins, which mediate these processes . The compound’s inhibition of β-catenin can disrupt the Wnt signaling pathway, potentially leading to altered cell proliferation and differentiation .

Safety and Hazards

properties

IUPAC Name |

7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAQTWNDRFRVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)

![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)

![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)

![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)